Formoterol

Beschreibung

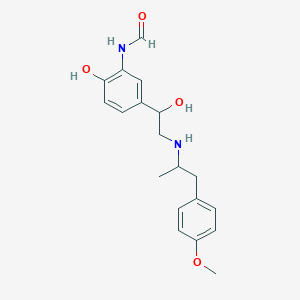

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZSYCZIITTYBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20860603 | |

| Record name | N-[2-Hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Formoterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly (as fumarate salt), In water, 1.12X10+4 mg/L at 25 °C /Estimated/, 4.16e-02 g/L | |

| Record name | Formoterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00983 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FORMOTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Formoterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

5.0X10-14 mm Hg at 25 °C /Estimated/ | |

| Record name | FORMOTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

73573-87-2, 128954-45-0 | |

| Record name | Formoterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00983 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-[2-Hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formamide, N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]-, rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FORMOTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Formoterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Formoterol's Mechanism of Action in Bronchial Smooth Muscle: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed examination of the molecular and cellular mechanisms by which formoterol, a long-acting β2-adrenergic agonist (LABA), induces relaxation of bronchial smooth muscle. It covers the receptor interaction, downstream signaling cascades, and ultimate physiological effects, supported by quantitative data and detailed experimental methodologies.

Introduction to this compound

This compound is a highly potent and selective β2-adrenoceptor agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2] It is distinguished by its rapid onset of action, typically within minutes, and an extended duration of bronchodilation lasting up to 12 hours.[1][2][3] This unique profile combines the benefits of both short-acting and long-acting β2-agonists.[1] this compound's therapeutic effect is primarily achieved by relaxing the smooth muscle in the airways, thereby causing bronchodilation and alleviating symptoms like wheezing and shortness of breath.[2][4] Its moderate lipophilicity is thought to contribute to its long duration of action, allowing it to form a depot within the cell membrane from which it can steadily engage the β2-adrenoceptor.[1][5]

Core Mechanism: From Receptor to Relaxation

The bronchodilatory effect of this compound is initiated by its binding to β2-adrenergic receptors on the surface of bronchial smooth muscle cells. This interaction triggers a well-defined intracellular signaling cascade.

β2-Adrenergic Receptor Binding and Activation

This compound exhibits high affinity and selectivity for the β2-adrenoceptor, a G-protein coupled receptor (GPCR).[1][6] Binding of this compound induces a conformational change in the receptor, enabling it to couple with and activate a stimulatory G-protein (Gs).[7][8] This activation is marked by the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gs protein.

Adenylyl Cyclase and cAMP Production

The activated Gs α-subunit dissociates and stimulates the membrane-bound enzyme adenylyl cyclase.[2][9][10] Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) into the second messenger cyclic adenosine monophosphate (cAMP).[2][10] This leads to a significant increase in intracellular cAMP levels, which is the central event in the signaling pathway leading to smooth muscle relaxation.[2]

Protein Kinase A (PKA) and Downstream Phosphorylation

Elevated intracellular cAMP levels activate cAMP-dependent Protein Kinase A (PKA).[8][11] PKA is a holoenzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits releases the active catalytic subunits.[12] These active PKA subunits then phosphorylate multiple downstream protein targets within the smooth muscle cell, orchestrating the relaxant response.[13][14]

Modulation of Intracellular Calcium and Myosin Light Chain Kinase

The primary mechanisms by which PKA activation leads to bronchodilation involve the regulation of intracellular calcium ([Ca2+]i) and the contractile apparatus:

-

Reduction of Intracellular Calcium ([Ca2+]i): PKA phosphorylates and inhibits key proteins involved in increasing [Ca2+]i. This includes reducing Ca2+ release from intracellular stores like the sarcoplasmic reticulum and promoting Ca2+ efflux from the cell.[15] this compound has been shown to stop or decrease agonist-induced Ca2+ oscillations in airway smooth muscle cells.[16][17][18]

-

Decreased Ca2+ Sensitivity: In addition to lowering [Ca2+]i, this compound also reduces the sensitivity of the contractile machinery to calcium.[16][17][18]

-

Inactivation of Myosin Light Chain Kinase (MLCK): PKA can phosphorylate and inhibit MLCK, the enzyme responsible for phosphorylating the myosin light chain, a critical step for muscle contraction.[15]

-

Activation of Myosin Light Chain Phosphatase (MLCP): PKA activation leads to the activation of MLCP, which dephosphorylates the myosin light chain, promoting muscle relaxation.[19]

The net result of these phosphorylation events is a decrease in the phosphorylation state of myosin light chains, leading to the dissociation of actin-myosin cross-bridges and profound relaxation of the bronchial smooth muscle.[2]

Signaling Pathway and Workflow Visualizations

This compound Signaling Pathway

Caption: this compound's signaling cascade in bronchial smooth muscle cells.

Quantitative Data Summary

The interaction of this compound with the β2-adrenoceptor and its subsequent functional effects have been quantified in numerous studies. The following tables summarize key parameters.

Table 1: Receptor Binding Affinity of this compound

| Ligand | Receptor Source | Radioligand | Affinity Constant (Kd / Ki) | Reference |

| [3H]this compound | Guinea Pig Lung | - | Kd: 1.34 ± 0.15 nM | [7] |

| [3H]this compound | Human Lung | - | Kd: 1.05 ± 0.17 nM | [7] |

| This compound | Guinea Pig Lung | [3H]ICI 118,551 | KD: 7.6 nM | [20] |

| (R,R)-Formoterol | Human β2-adrenoceptor | [125I]-Iodocyanopindolol | Ki: 2.9 nM | [6] |

Kd (Dissociation Constant) and Ki (Inhibition Constant) are measures of binding affinity; lower values indicate higher affinity.

Table 2: Functional Potency and Efficacy of this compound

| Parameter | Experimental Model | Pre-contraction Agent | Value | Reference |

| Potency (pD2) | Guinea Pig Tracheal Spirals | Histamine (100 µM) | 8.9 ± 0.03 | [21] |

| Efficacy (% Relaxation) | Guinea Pig Tracheal Spirals | Histamine (100 µM) | 86 ± 5% | [21] |

| Potency (EC50) | Partially Contracted Guinea Pig Tracheae | Carbachol (0.1 µM) | 0.28 nM | [20] |

| Potency (EC50) | Maximally Contracted Guinea Pig Tracheae | Carbachol (60 µM) | 3.0 nM | [20] |

| Intrinsic Activity (Adenylyl Cyclase Stimulation) | Guinea Pig Lung Membranes | - | 89% (vs. Isoprenaline) | [20] |

pD2 is the negative logarithm of the EC50 (the molar concentration of an agonist that produces 50% of the maximal possible effect). Higher pD2 values indicate greater potency.

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on several key in vitro and cell-based assays.

Competitive Radioligand Binding Assay

This assay determines the binding affinity of this compound for the β2-adrenoceptor by measuring its ability to compete with a radiolabeled ligand.[6]

Methodology:

-

Membrane Preparation: Isolate cell membranes from a source rich in β2-adrenoceptors (e.g., human or guinea pig lung tissue, or cell lines engineered to express the receptor).[6][7]

-

Incubation: Incubate the prepared membranes with a fixed concentration of a high-affinity radioligand (e.g., [3H]ICI 118,551 or [125I]-Iodocyanopindolol) and varying concentrations of unlabeled this compound.[6][20]

-

Separation: After reaching equilibrium, separate the receptor-bound radioligand from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal competition curve to determine the IC50 (concentration of this compound that inhibits 50% of radioligand binding). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay quantifies the intracellular cAMP produced in response to β2-adrenoceptor activation by this compound.

Methodology:

-

Cell Culture: Culture cells expressing β2-adrenoceptors (e.g., primary human airway smooth muscle cells) in a multi-well plate format.[22][23]

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.[22]

-

Stimulation: Add varying concentrations of this compound to the wells and incubate for a defined period to stimulate cAMP production.[22][24]

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.[24]

-

Detection: Quantify the amount of cAMP in the lysate. Common methods include competitive immunoassays like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay), where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.[23][25]

-

Data Analysis: Plot the measured signal (which is inversely or directly proportional to the cAMP concentration, depending on the assay format) against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the EC50 and maximum response (Emax).[22]

In Vitro Bronchial Smooth Muscle Relaxation Assay

This assay directly measures the physiological effect of this compound on the contractility of airway tissue.[26][27]

Methodology:

-

Tissue Preparation: Dissect bronchial rings or precision-cut lung slices from animal (e.g., guinea pig, rat) or human lung tissue.[28][29]

-

Organ Bath Setup: Mount the tissue strips in an organ bath filled with a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2). Connect the tissue to an isometric force transducer to record changes in muscle tension.[26][27]

-

Pre-contraction: Induce a stable contraction in the smooth muscle using a contractile agent such as methacholine, carbachol, or histamine.[20][26]

-

Drug Administration: Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the organ bath.

-

Data Recording: Record the relaxation response at each concentration until a maximal effect is observed.

-

Data Analysis: Express the relaxation at each this compound concentration as a percentage of the pre-induced contraction. Plot the percent relaxation against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 and Emax.[20]

Experimental Workflow Diagrams

Caption: Workflows for key assays in this compound pharmacology.

References

- 1. This compound: pharmacology, molecular basis of agonism, and mechanism of long duration of a highly potent and selective beta 2-adrenoceptor agonist bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Fumarate? [synapse.patsnap.com]

- 3. Time course of bronchodilating effect of inhaled this compound, a potent and long acting sympathomimetic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound for the Treatment of Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. High affinity [3H]this compound binding sites in lung: characterization and autoradiographic mapping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. β2-Adrenergic receptor (β2-AR) agonist this compound suppresses differentiation of L6 myogenic cells by blocking PI3K–AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. The role of adenylyl cyclase isoform 6 in β-adrenoceptor signalling in murine airways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. β2-Adrenergic Receptor Agonists Modulate Human Airway Smooth Muscle Cell Migration via Vasodilator-Stimulated Phosphoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. β2-adrenergic receptor agonists modulate human airway smooth muscle cell migration via vasodilator-stimulated phosphoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. α and β catalytic subunits of cAMP-dependent protein kinase regulate this compound-induced inflammatory gene expression changes in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 16. atsjournals.org [atsjournals.org]

- 17. Effects of this compound on contraction and Ca2+ signaling of mouse airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. DSpace [repository.upenn.edu]

- 20. This compound, fenoterol, and salbutamol as partial agonists for relaxation of maximally contracted guinea pig tracheae: comparison of relaxation with receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 24. promega.com [promega.com]

- 25. Intracellular cAMP measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 26. journals.physiology.org [journals.physiology.org]

- 27. Assessment of In Vitro Airway Smooth Muscle Relaxant Activity of Rhus coriaria L. Fruit Ethanolic Extract and Its Possible Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Measurement of human small airway smooth muscle function in vitro with the bronchiolar strip preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Airway smooth muscle function in asthma - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Stereoselective Pharmacology of Formoterol: (R,R) vs. (S,S) Enantiomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Formoterol, a long-acting β2-adrenergic receptor agonist, is a cornerstone in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). As a chiral molecule, it exists as two enantiomers, (R,R)-formoterol and (S,S)-formoterol. This technical guide provides a comprehensive analysis of the stereoselective pharmacological activity of these enantiomers, highlighting the profound differences in their interaction with the β2-adrenergic receptor and subsequent cellular responses. Through a detailed examination of binding affinities, functional potencies, and the underlying signaling pathways, this document elucidates the critical role of stereochemistry in the therapeutic action of this compound. Detailed experimental protocols for key assays are provided to enable researchers to rigorously evaluate and compare the pharmacological profiles of these and other adrenergic agonists.

Introduction

The therapeutic efficacy of many chiral drugs resides primarily in one of the enantiomers, while the other may be less active, inactive, or even contribute to adverse effects. This compound is a classic example of such stereoselectivity. The racemic mixture, which contains equal amounts of (R,R)- and (S,S)-formoterol, has been widely used clinically. However, a deeper understanding of the individual contributions of each enantiomer is crucial for optimizing drug therapy and developing next-generation bronchodilators. This guide will dissect the pharmacological nuances of (R,R)-formoterol (also known as arthis compound) and its counterpart, (S,S)-formoterol, providing a robust, data-driven comparison for the scientific community.

Quantitative Pharmacological Data

The pharmacological distinction between the two enantiomers of this compound is most evident in their quantitative parameters of receptor binding and functional activity. The following tables summarize key data from various in vitro studies.

Table 1: β2-Adrenergic Receptor Binding Affinities

| Enantiomer | Preparation | Radioligand | Ki (nM) | Fold Difference ((S,S) vs. (R,R)) | Reference |

| (R,R)-Formoterol | Human β2-adrenoceptor | 2.9 | [1] | ||

| (S,S)-Formoterol | Human β2-adrenoceptor | 3100 | ~1069 | [1] |

Table 2: Functional Potency in Bronchodilator Assays

| Enantiomer | Tissue Preparation | Agonist-Induced Contraction | EC50 (nM) | Fold Difference ((S,S) vs. (R,R)) | Reference |

| (R,R)-Formoterol | Guinea Pig Trachea | Carbachol | ~1 | [2] | |

| (S,S)-Formoterol | Guinea Pig Trachea | Carbachol | >1000 | >1000 | [2] |

| (R,R)-Formoterol | Human Bronchus | Carbachol or Histamine | ~1 | [2] | |

| (S,S)-Formoterol | Human Bronchus | Carbachol or Histamine | >1000 | >1000 | [2] |

Table 3: Efficacy in cAMP Accumulation Assays

| Enantiomer | Cell Line | Emax (% of Isoprenaline) | pEC50 | Reference |

| (R,R)-Formoterol | CHO-K1 cells expressing human β2-adrenoceptor | Not specified | 9.61 ± 0.12 | [3] |

| (S,S)-Formoterol | CHO-K1 cells expressing human β2-adrenoceptor | Significantly lower than (R,R) | Not specified | [3] |

Note: Quantitative data for the Emax of (S,S)-formoterol in cAMP assays is limited, with studies generally indicating it is substantially less efficacious than the (R,R)-enantiomer.

Signaling Pathways

The bronchodilatory effects of this compound are mediated through the activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). The binding of an agonist, primarily (R,R)-formoterol, initiates a cascade of intracellular events.

Figure 1: β2-Adrenergic Receptor Signaling Pathway.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the pharmacological activity of this compound enantiomers.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the this compound enantiomers to the β2-adrenergic receptor.

Figure 2: Experimental Workflow for Radioligand Binding Assay.

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells).

-

Harvest cells and homogenize in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.

-

Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 1-2 mg/mL.

-

-

Competitive Binding Assay:

-

In a 96-well plate, add the following to each well:

-

50 µL of cell membrane preparation.

-

50 µL of a fixed concentration of a suitable radiolabeled β2-adrenergic receptor antagonist (e.g., [³H]-Dihydroalprenolol) at a concentration close to its Kd.

-

50 µL of varying concentrations of the unlabeled test compound ((R,R)-formoterol or (S,S)-formoterol) or buffer (for total binding) or a saturating concentration of a non-radiolabeled antagonist (e.g., propranolol) for non-specific binding.

-

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Separation and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of the unlabeled test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This functional assay measures the ability of the this compound enantiomers to stimulate the production of the second messenger cyclic AMP (cAMP).

Figure 3: Experimental Workflow for cAMP Accumulation Assay.

Detailed Methodology:

-

Cell Culture and Seeding:

-

Culture cells expressing the β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells) in appropriate growth medium.

-

Seed the cells into 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

-

-

Compound Preparation and Cell Stimulation:

-

Prepare serial dilutions of (R,R)-formoterol and (S,S)-formoterol in a suitable assay buffer.

-

On the day of the assay, aspirate the growth medium from the cells and wash with a pre-warmed assay buffer.

-

Add assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM 3-isobutyl-1-methylxanthine, IBMX) to prevent the degradation of cAMP and incubate for a short period (e.g., 15-30 minutes).

-

Add the diluted this compound enantiomers to the respective wells and incubate for a defined period (e.g., 30 minutes) at 37°C.

-

-

Cell Lysis and cAMP Detection:

-

Terminate the stimulation by aspirating the buffer and lysing the cells with the lysis buffer provided in a commercial cAMP assay kit.

-

Quantify the intracellular cAMP concentration using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF), according to the manufacturer's instructions. In this assay, endogenous cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw assay signal for each sample to a cAMP concentration using the standard curve.

-

Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve.

-

Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) for each enantiomer.

-

Isolated Guinea Pig Trachea Assay

This ex vivo functional assay directly measures the bronchodilatory effect of the this compound enantiomers on airway smooth muscle.

Figure 4: Experimental Workflow for Isolated Guinea Pig Trachea Assay.

Detailed Methodology:

-

Tissue Preparation:

-

Humanely euthanize a guinea pig and dissect the trachea.

-

Clean the trachea of adhering connective tissue and cut it into rings of 2-3 mm in width.

-

Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

-

-

Equilibration and Contraction:

-

Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, with periodic washing.

-

Induce a stable, submaximal contraction of the tracheal smooth muscle by adding a contractile agent such as carbachol or histamine to the organ bath.

-

-

Measurement of Relaxation:

-

Once a stable contraction is achieved, add cumulative concentrations of (R,R)-formoterol or (S,S)-formoterol to the organ bath at regular intervals.

-

Record the changes in isometric tension using a force transducer. The relaxation is measured as the percentage reversal of the induced contraction.

-

-

Data Analysis:

-

Plot the percentage of relaxation against the logarithm of the agonist concentration to construct a concentration-response curve.

-

Determine the EC50 value for each enantiomer, representing its potency in inducing bronchodilation.

-

Discussion

The data presented unequivocally demonstrate the stereoselective nature of this compound's pharmacological activity. (R,R)-formoterol is the eutomer, exhibiting high affinity for the β2-adrenergic receptor and potent functional agonism, leading to effective bronchodilation.[1][2] In stark contrast, (S,S)-formoterol, the distomer, displays a dramatically lower binding affinity, over 1000-fold less than the (R,R)-enantiomer, and is consequently a very weak agonist at the β2-adrenergic receptor.[1][2]

The profound difference in binding affinity is the primary determinant of the observed disparity in functional potency. The molecular architecture of the β2-adrenergic receptor's binding pocket is exquisitely sensitive to the three-dimensional arrangement of the agonist. The specific stereochemical configuration of (R,R)-formoterol allows for optimal interaction with key amino acid residues within the receptor, leading to a stable and high-affinity binding complex that efficiently triggers the conformational changes necessary for G-protein activation and downstream signaling. The (S,S)-enantiomer, with its mirrored stereochemistry, is unable to achieve this precise fit, resulting in a much weaker and less stable interaction.

The development of arthis compound, the pure (R,R)-enantiomer of this compound, was a direct consequence of this understanding. The rationale for developing the single-enantiomer formulation was to provide the therapeutic benefit of this compound while eliminating the isomeric ballast of the inactive (S,S)-enantiomer. While some studies have suggested that (S,S)-formoterol is largely inert, others have raised concerns about potential off-target effects or even subtle antagonistic properties at the β2-receptor, although this remains a subject of debate.[1]

Conclusion

The pharmacological activity of this compound resides almost exclusively in its (R,R)-enantiomer. This stereoisomer possesses a significantly higher binding affinity for the β2-adrenergic receptor and is a potent agonist, effectively mediating the desired bronchodilatory response. The (S,S)-enantiomer is, for all practical purposes in a clinical context, inactive as a β2-agonist. This profound stereoselectivity underscores the importance of considering the three-dimensional structure of drug molecules in drug design and development. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation of the pharmacological properties of β2-adrenergic receptor agonists and other chiral compounds. A thorough understanding of these principles is essential for the development of safer and more effective therapies for respiratory diseases.

References

Formoterol's Interaction with the Beta-2 Adrenergic Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of formoterol's binding affinity for the beta-2 adrenergic receptor (β2AR), a critical interaction in the therapeutic management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This document delves into the quantitative binding parameters, the experimental methodologies used to determine these values, and the subsequent cellular signaling cascades.

Core Concept: High-Affinity Binding and Functional Consequences

This compound is a long-acting beta-2 adrenergic agonist (LABA) renowned for its rapid onset and prolonged duration of action, exceeding 12 hours.[1] Its therapeutic efficacy is fundamentally linked to its high affinity and selectivity for the β2AR.[1] This strong interaction initiates a signaling cascade that leads to bronchodilation, the primary desired effect in obstructive airway diseases.

This compound's molecular structure, particularly its lipophilic side chain, is thought to contribute to its prolonged effect by allowing it to form a depot within the cell membrane, from which it can continuously engage the receptor.[1][2]

Quantitative Analysis of this compound's Binding Affinity

The binding affinity of this compound for the β2AR has been quantified in numerous studies, primarily through radioligand binding assays. These assays determine key parameters such as the inhibition constant (Ki) and the dissociation constant (Kd), which are inversely proportional to binding affinity.

| Ligand/Enantiomer | Receptor Subtype | Binding Affinity Parameter | Value | Experimental System |

| (R,R)-Formoterol | Human β2-Adrenergic Receptor | Affinity (nM) | 2.9 | Not specified |

| (S,S)-Formoterol | Human β2-Adrenergic Receptor | Affinity (nM) | 3100 | Not specified |

| This compound | Human β2-Adrenergic Receptor | pKi | 8.2 ± 0.09 | [125I]iodocyanopindolol-labeled bronchial membranes |

| This compound | Human β1-Adrenergic Receptor | pKi | 6.25 ± 0.06 | [125I]iodocyanopindolol-labeled bronchial membranes |

| This compound | Human β2-Adrenergic Receptor | pKh (high-affinity state) | 9.6 ± 0.4 | [125I]iodocyanopindolol-labeled bronchial membranes |

(Note: pKi and pKh are the negative logarithms of the Ki and Kh values, respectively. A higher pKi or pKh value indicates a higher binding affinity.)

The data clearly demonstrates the stereoselectivity of the β2AR, with the (R,R)-enantiomer of this compound exhibiting a significantly higher affinity (approximately 1000-fold greater) than the (S,S)-enantiomer.[3] Furthermore, this compound shows a high degree of selectivity for the β2AR over the β1AR.[4]

Experimental Protocols: Elucidating Binding Affinity

The determination of this compound's binding affinity relies on established experimental methodologies, most notably radioligand binding assays.

Radioligand Binding Assay (Competition Assay)

This technique is a cornerstone for quantifying the interaction between a ligand (this compound) and its receptor (β2AR).

Objective: To determine the inhibition constant (Ki) of this compound for the β2AR.

Materials:

-

Receptor Source: Membranes prepared from cells or tissues expressing the β2AR (e.g., human bronchial membranes, CHO-K1 cells stably expressing the human β2AR).[4][5]

-

Radioligand: A radioactively labeled ligand that binds to the β2AR with high affinity and specificity (e.g., [3H]-CGP 12177, [125I]iodocyanopindolol).[4][5]

-

Competitor Ligand: Unlabeled this compound at various concentrations.

-

Non-specific Binding Control: A high concentration of a non-selective beta-blocker (e.g., propranolol) to determine the amount of radioligand that binds to non-receptor components.[5]

-

Assay Buffer: A buffer solution to maintain physiological pH and ionic strength.

-

Filtration Apparatus: A system to separate bound from unbound radioligand (e.g., a cell harvester with glass fiber filters).[6]

-

Scintillation Counter: An instrument to measure the radioactivity of the bound radioligand.[6]

Procedure:

-

Incubation: A fixed concentration of the radioligand and varying concentrations of unlabeled this compound are incubated with the receptor preparation.

-

Equilibrium: The mixture is incubated for a sufficient time to allow the binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of this compound. A sigmoidal competition curve is generated, from which the IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Below is a graphical representation of the experimental workflow for a radioligand binding assay.

Signaling Pathways Activated by this compound

Upon binding to the β2AR, this compound induces a conformational change in the receptor, leading to the activation of a downstream signaling cascade. The canonical pathway involves the coupling of the receptor to a stimulatory G protein (Gs).

The Gs-Protein Coupled Signaling Pathway:

-

Agonist Binding: this compound binds to the β2AR.

-

Gs Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gs protein (Gαs).

-

Adenylyl Cyclase Activation: The GTP-bound Gαs dissociates from the βγ-subunits and activates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[7]

-

Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and activates protein kinase A (PKA).[8]

-

Cellular Response: PKA phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, resulting in bronchodilation.[9]

The following diagram illustrates the β2-adrenergic receptor signaling pathway initiated by this compound.

Conclusion

This compound's high binding affinity and selectivity for the beta-2 adrenergic receptor are central to its clinical effectiveness as a long-acting bronchodilator. The quantitative data derived from rigorous experimental protocols, such as radioligand binding assays, provide a solid foundation for understanding its pharmacological profile. The subsequent activation of the Gs-protein coupled signaling pathway translates this high-affinity binding into a potent and sustained physiological response, offering significant therapeutic benefits for patients with respiratory diseases. This in-depth understanding is crucial for the ongoing research and development of novel and improved therapies targeting the beta-2 adrenergic receptor.

References

- 1. This compound: pharmacology, molecular basis of agonism, and mechanism of long duration of a highly potent and selective beta 2-adrenoceptor agonist bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. atsjournals.org [atsjournals.org]

- 3. Biological actions of this compound isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Beta2-Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]

Formoterol-Induced Cyclic AMP Production in Human Lung Fibroblasts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanisms, experimental protocols, and quantitative data related to the effects of the long-acting β2-adrenergic agonist, formoterol, on cyclic AMP (cAMP) production in human lung fibroblasts. This information is critical for understanding the therapeutic potential of this compound in lung diseases characterized by fibroblast dysregulation, such as idiopathic pulmonary fibrosis and asthma.

Core Mechanism: β2-Adrenergic Receptor Signaling

This compound exerts its effects on lung fibroblasts primarily through the activation of the β2-adrenergic receptor, a Gs-protein coupled receptor (GPCR). The binding of this compound to this receptor initiates a signaling cascade that leads to the production of the second messenger, cyclic AMP (cAMP). This pathway is a key regulator of various cellular processes in fibroblasts, including proliferation, differentiation, and extracellular matrix production.

The canonical signaling pathway is as follows:

-

Ligand Binding: this compound binds to the extracellular domain of the β2-adrenergic receptor on the surface of the lung fibroblast.

-

G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates from the Gβγ subunits and exchanges GDP for GTP.

-

Adenylyl Cyclase Activation: The activated Gαs subunit then binds to and activates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cAMP.

-

Downstream Effectors: The subsequent increase in intracellular cAMP levels leads to the activation of downstream effector proteins, most notably Protein Kinase A (PKA). PKA, in turn, phosphorylates various substrate proteins, modulating their activity and leading to changes in gene expression and cellular function.

Quantitative Data on this compound-Induced cAMP Production

A study by Roberts et al. investigated the cAMP-elevating effects of various Gs-coupled receptor agonists in human lung fibroblasts. The results for this compound are summarized in the table below.[1][2]

| Agonist | Receptor | pEC50 (M) | Emax (% Forskolin Response) |

| This compound | β2-adrenoceptor | 7.8 ± 0.2 | 100 |

-

pEC50: The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

-

Emax: The maximum response achievable by an agonist, expressed as a percentage of the response to forskolin, a direct activator of adenylyl cyclase.

These data indicate that this compound is a potent and full agonist for cAMP production in human lung fibroblasts, capable of eliciting a maximal response comparable to that of forskolin.[1][2]

Experimental Protocols

The following is a detailed methodology for a common assay used to quantify cAMP accumulation in human lung fibroblasts, based on the protocol described by Roberts et al.[1]

cAMP Accumulation Assay

Objective: To measure the dose-dependent effect of this compound on intracellular cAMP levels in human lung fibroblasts.

Materials:

-

Human lung fibroblasts (HLF)

-

96-well white ViewPlates

-

Hanks' Balanced Salt Solution (HBSS)

-

HEPES buffer

-

Human Serum Albumin (HSA)

-

Rolipram (a phosphodiesterase-4 inhibitor)

-

This compound

-

Forskolin (positive control)

-

cAMP assay kit (e.g., LANCE cAMP accumulation assay)

-

Plate reader capable of measuring the assay signal

Procedure:

-

Cell Culture: Culture human lung fibroblasts in appropriate growth medium until they reach confluency in 96-well white ViewPlates.

-

Assay Buffer Preparation: Prepare an assay buffer consisting of HBSS supplemented with 5 mM HEPES and 0.1% w/v HSA.

-

Agonist Preparation: Prepare a range of this compound concentrations in the assay buffer. Also, prepare a solution of forskolin as a positive control and a vehicle control.

-

Cell Treatment:

-

Aspirate the growth medium from the cells.

-

Wash the cells once with the assay buffer.

-

Add the assay buffer containing 5 μM rolipram to each well. Rolipram is included to inhibit phosphodiesterase activity, which degrades cAMP, thereby amplifying the signal.

-

Add the various concentrations of this compound, forskolin, or vehicle control to the respective wells.

-

-

Incubation: Incubate the plate at room temperature for 2 hours.

-

cAMP Measurement: Following incubation, measure the intracellular cAMP levels using a commercially available cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis:

-

Plot the cAMP levels against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the pEC50 and Emax values.

-

Visualizations

Signaling Pathway of this compound in Lung Fibroblasts

Caption: this compound signaling cascade in lung fibroblasts.

Experimental Workflow for cAMP Accumulation Assay

Caption: Workflow of a cAMP accumulation experiment.

References

- 1. The inhibition of human lung fibroblast proliferation and differentiation by Gs-coupled receptors is not predicted by the magnitude of cAMP response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The inhibition of human lung fibroblast proliferation and differentiation by Gs-coupled receptors is not predicted by the magnitude of cAMP response - PubMed [pubmed.ncbi.nlm.nih.gov]

The Interplay of Formoterol and Phosphoinositide 3-Kinase (PI3K) Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formoterol, a long-acting β2-adrenergic receptor agonist, is a cornerstone in the management of respiratory diseases, primarily due to its potent bronchodilatory effects. Emerging evidence, however, points towards a more complex pharmacological profile, including significant interactions with the phosphoinositide 3-kinase (PI3K) signaling pathway. This technical guide provides an in-depth exploration of the multifaceted relationship between this compound and PI3K signaling. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling cascades and workflows. Understanding this interaction is paramount for elucidating the full spectrum of this compound's cellular effects and for the development of novel therapeutic strategies targeting both respiratory and other diseases.

Introduction to this compound and the PI3K Signaling Pathway

This compound is a highly potent and selective β2-adrenoceptor agonist characterized by a rapid onset and long duration of action.[1] Its primary therapeutic application is in the treatment of asthma and chronic obstructive pulmonary disease (COPD), where it induces relaxation of airway smooth muscle.[2] The canonical signaling pathway for β2-adrenergic receptors involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[3]

The phosphoinositide 3-kinase (PI3K) pathway is a crucial intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[4] Dysregulation of the PI3K pathway is a hallmark of numerous diseases, including cancer and inflammatory conditions.[4][5] The pathway is initiated by the activation of receptor tyrosine kinases or G protein-coupled receptors, leading to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B).[5]

The Dichotomous Role of this compound in PI3K Signaling

The interaction between this compound and the PI3K signaling pathway is context-dependent, with studies demonstrating both inhibitory and activating effects.

Inhibition of PI3K Signaling

In certain cellular contexts, particularly under conditions of oxidative stress, this compound has been shown to inhibit the PI3K pathway. This inhibitory action appears to be a key mechanism in restoring corticosteroid sensitivity in cells from patients with COPD.[6][7] Specifically, this compound can attenuate the phosphorylation of Akt, a central downstream effector of PI3K.[6][8] This effect is, at least in part, mediated by protein kinase A (PKA) and may involve the activation of phosphatases like PP2A that dephosphorylate Akt.[6][9]

Activation of PI3K Signaling

Conversely, other studies have reported that this compound can activate the PI3K/Akt pathway. This activation has been observed in skeletal muscle cells, where it is implicated in muscle hypertrophy.[1][10] The activation of Akt by this compound in this context can be dependent on the Gβγ subunits of G proteins and PI3K.[8] This leads to the phosphorylation of downstream targets of Akt, such as ribosomal protein S6 (rpS6) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), promoting protein synthesis.[10]

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the interaction between this compound and the PI3K signaling pathway.

Table 1: Effect of this compound on Akt (PKB) Phosphorylation

| Cell Type | Condition | This compound Concentration | Effect on p-Akt/p-PKB | Reference |

| U937 cells | H₂O₂-induced oxidative stress | 0.1–10 nM | Concentration-dependent decrease (max inhibition of 54%) | [8] |

| L6 myoblasts | Myogenic differentiation | 100 nM | Significant inhibition | [11] |

| L6 myoblasts | IGF-I stimulation | Not specified | Selective inhibition of IGF-I-induced Akt activation | [11] |

| Rat tibialis anterior muscle | In vivo administration | 2000µg/kg/day | Increased phosphorylation at day 3 | [1] |

Table 2: Potency and Efficacy of this compound

| Parameter | Value | Cell/Tissue Type | Assay | Reference |

| EC₅₀ (cAMP accumulation) | ~1 nM | Not specified | cAMP functional assay | [12] |

| EC₅₀ (bronchodilation) | 0.3 nM (equi-effective to salmeterol) | Human small airways | Bronchoconstriction assay | [13] |

| Relative Potency vs. Salbutamol | 5-15 times more potent | Asthmatic patients (inhaled) | Bronchodilation | [14] |

Table 3: this compound's Effect on Corticosteroid Sensitivity

| Cell Type | Condition | Treatment | Effect on Dexamethasone IC₅₀ for IL-8 release | Reference |

| PBMCs (COPD patients) | Oxidative stress | This compound (10⁻⁹ M) | Restored sensitivity | [15] |

| U937 cells | H₂O₂ exposure | This compound | Restored sensitivity to budesonide and fluticasone propionate | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound and PI3K signaling research.

Western Blot Analysis of Akt Phosphorylation

This protocol is for the detection of phosphorylated Akt (p-Akt) at Serine 473.

-

Cell Treatment and Lysis:

-

Culture cells (e.g., U937 or L6 myoblasts) to 80-90% confluency.

-

Treat cells with this compound at desired concentrations and time points. For positive controls, stimulate with growth factors like insulin (100 nM for 20 minutes).

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Centrifuge lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification and Electrophoresis:

-

Determine protein concentration using a Bradford or BCA assay.

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

-

Immunoblotting:

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour.

-

Incubate the membrane with a primary antibody against p-Akt (Ser473) (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

To normalize, strip the membrane and re-probe with an antibody against total Akt.[6]

-

In Vitro PI3K Kinase Activity Assay

This assay directly measures the enzymatic activity of PI3K.

-

Immunoprecipitation of PI3K:

-

Lyse cells and quantify protein as described for Western blotting.

-

Incubate cell lysates with an antibody against a PI3K subunit (e.g., p85) overnight at 4°C.

-

Add Protein A/G agarose beads to capture the antibody-PI3K complexes.

-

Wash the beads extensively with lysis buffer and then with kinase assay buffer.

-

-

Kinase Reaction:

-

Resuspend the beads in kinase assay buffer.

-

Initiate the reaction by adding PIP2 substrate and ATP.

-

Incubate at 30°C for a defined period (e.g., 20-60 minutes).

-

-

Detection of PIP3:

Cell Culture and Differentiation

-

U937 Cell Culture:

-

Maintain U937 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

-

Culture cells in suspension at a density between 1 x 10⁵ and 2 x 10⁶ cells/mL.

-

For experiments, cells can be differentiated into a macrophage-like phenotype by treatment with phorbol 12-myristate 13-acetate (PMA).[17][18][19]

-

-

L6 Myoblast Culture and Differentiation:

-

Culture L6 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS.

-

To induce differentiation into myotubes, grow myoblasts to near confluence and then switch to a differentiation medium containing 2% horse serum.

-

Maintain in differentiation medium for 7-9 days, changing the medium every 48 hours.[3][10]

-

cAMP Accumulation Assay

This assay measures the functional consequence of β2-adrenergic receptor activation.

-

Cell Preparation:

-

Plate cells expressing β2-adrenergic receptors (e.g., CHO-K1 cells) in a 96-well plate.

-

-

Agonist Stimulation:

-

Prepare serial dilutions of this compound.

-

Add the agonist solutions to the cells in the presence of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Incubate for a specified time (e.g., 30-60 minutes) at room temperature.

-

-

cAMP Detection:

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

References

- 1. Regulation of Akt-mTOR, ubiquitin-proteasome and autophagy-lysosome pathways in response to this compound administration in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preliminary Quantitative Profile of Differential Expression between Rat L6 Myoblasts and Myotubes by Stable Isotope Labeling by Amino acids in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of this compound and budesonide on GM-CSF and IL-8 secretion by triggered human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L6 Cells [cytion.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Corticosteroid insensitivity is reversed by this compound via phosphoinositide-3-kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. echelon-inc.com [echelon-inc.com]

- 10. L6 Skeletal Muscle Cells [bio-protocol.org]

- 11. β2-Adrenergic receptor (β2-AR) agonist this compound suppresses differentiation of L6 myogenic cells by blocking PI3K–AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. This compound and salmeterol induce a similar degree of β2-adrenoceptor tolerance in human small airways but via different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound fumarate, a new beta 2-adrenoceptor agonist. Acute studies of selectivity and duration of effect after inhaled and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. publications.ersnet.org [publications.ersnet.org]

- 16. PI3-Kinase Activity Fluorescence Polarization Assay - Echelon Biosciences [echelon-inc.com]

- 17. academic.oup.com [academic.oup.com]

- 18. bcrj.org.br [bcrj.org.br]

- 19. static.igem.org [static.igem.org]

- 20. benchchem.com [benchchem.com]

The Molecular Blueprint of a Long-Acting β2-Agonist: Unraveling Formoterol's 12-Hour Duration of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Formoterol, a cornerstone in the management of asthma and chronic obstructive pulmonary disease (COPD), is distinguished by its rapid onset and remarkably long duration of action, exceeding 12 hours.[1][2] This extensive therapeutic window is not a consequence of a prolonged systemic half-life, but rather a sophisticated interplay of physicochemical properties and unique interactions at the molecular level. This technical guide delves into the core molecular mechanisms that underpin this compound's extended efficacy, providing a comprehensive resource for researchers and drug development professionals. We will explore its binding kinetics to the β2-adrenergic receptor (β2-AR), the critical role of its moderate lipophilicity in forming a membrane depot, and the downstream signaling cascades it initiates. Detailed experimental protocols that have been instrumental in elucidating these mechanisms are provided, alongside quantitative data and visual representations of the key pathways and workflows.

The Physicochemical Foundation of a Long-Acting Agonist

This compound's unique therapeutic profile is intrinsically linked to its molecular structure, which confers a moderate degree of lipophilicity. This property is a key determinant of its prolonged action, allowing it to partition into and be retained within the lipid bilayer of airway smooth muscle cells.[3][4]

The "Membrane Depot" or "Microkinetics" Hypothesis

The prevailing theory to explain this compound's long duration of action is the "membrane depot" or "microkinetics" model.[5][6] Unlike the highly water-soluble short-acting β2-agonists (SABAs) like salbutamol, which primarily access the β2-AR from the aqueous extracellular space and are quickly cleared, this compound's journey to the receptor is more intricate.[3]

Upon inhalation, this compound, with its moderate lipophilicity, readily partitions into the cell membrane, creating a localized depot of the drug in close proximity to the β2-AR.[3][4] From this lipid microenvironment, this compound molecules can then diffuse laterally to bind to the receptor's active site. This sustained release from the membrane depot ensures a continuous supply of the agonist to the receptor, leading to prolonged receptor activation and bronchodilation.[4] This mechanism also accounts for the phenomenon of "reassertion," where this compound's relaxant effect can be restored after being transiently blocked by an antagonist, as the membrane depot continues to release the drug.

In contrast, the long-acting β2-agonist salmeterol is thought to utilize an "exosite" binding model, where its long, lipophilic tail anchors to a secondary site on the receptor, thereby prolonging its interaction with the active site.[7] While both are long-acting, their primary mechanisms of retention at the receptor appear to differ. Molecular dynamics simulations suggest that this compound's access to the β2-AR binding site is primarily through the aqueous path after it has partitioned into the membrane, rather than through a direct membrane-embedded pathway as proposed for salmeterol.[6]

Quantitative Analysis of this compound's Molecular Interactions

The prolonged action of this compound is underpinned by its specific binding kinetics and physicochemical properties. The following tables summarize key quantitative data that differentiate this compound from the short-acting β2-agonist, salbutamol.

| Parameter | This compound | Salbutamol | Reference(s) |

| Binding Affinity (pKi) | 8.2 ± 0.09 (for β2-AR) | 5.83 ± 0.06 (for β2-AR) | [8] |

| Dissociation Constant (KD) | 7.6 nmol/L | 320 nmol/L | [9] |

| Lipophilicity (LogP) | ~2.2 | - | [10][11] |

| Duration of Action | Up to 12 hours | 4-6 hours | [1] |

| Onset of Action | 2-3 minutes | ~5 minutes | [1][12] |

Table 1: Comparative Quantitative Data for this compound and Salbutamol. This table highlights the significantly higher binding affinity and lipophilicity of this compound compared to Salbutamol, which are key contributors to its long duration of action.

Signaling Pathways Activated by this compound

Upon binding to the β2-AR, this compound initiates a cascade of intracellular signaling events that ultimately lead to bronchodilation.

The Canonical Gs-cAMP-PKA Pathway

The primary signaling pathway activated by this compound is the canonical Gs-protein coupled receptor (GPCR) pathway.

Caption: Canonical Gs-cAMP-PKA signaling pathway activated by this compound.

Alternative Signaling Pathways

Emerging evidence suggests that this compound may also engage in biased agonism, potentially activating other signaling pathways that contribute to its overall therapeutic effect. Studies have indicated that β2-AR agonists can also signal through Gβγ subunits, leading to the activation of the PI3K-Akt pathway.[13][14] Furthermore, some cellular responses to this compound have been shown to be mediated by Protein Kinase A (PKA) in a β-arrestin-independent manner.

Experimental Protocols for Elucidating the Mechanism of Action

The following protocols are representative of the key experiments used to characterize the molecular basis of this compound's long duration of action.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of this compound for the β2-adrenergic receptor.

Objective: To quantify the affinity of an unlabeled ligand (this compound) by measuring its ability to displace a radiolabeled ligand from the β2-AR.

Materials:

-

Cell membranes expressing the human β2-AR

-

Radiolabeled β2-AR antagonist (e.g., [3H]-CGP 12177)

-

Unlabeled this compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

96-well filter plates (GF/C)

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Homogenize cells expressing β2-AR in lysis buffer and prepare a membrane fraction by differential centrifugation.[15]

-

Assay Setup: In a 96-well plate, set up triplicate reactions for:

-

Total Binding: Membranes + Radioligand

-

Non-specific Binding: Membranes + Radioligand + excess unlabeled antagonist (e.g., propranolol)

-

Competitive Binding: Membranes + Radioligand + serial dilutions of this compound

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[15]

-

Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[15]

-

Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

-

Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of this compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Washout Assay

This experiment demonstrates the resistance of this compound's effect to washing, providing evidence for the membrane depot hypothesis.

Objective: To assess the persistence of the relaxant effect of a long-acting β2-agonist after its removal from the extracellular medium.

Materials:

-

Isolated airway smooth muscle tissue (e.g., human bronchus or guinea pig trachea)

-

Organ bath setup with physiological salt solution (e.g., Krebs-Henseleit solution)

-

Contractile agent (e.g., carbachol, histamine)

-

This compound

-

β-blocker (e.g., propranolol) for reassertion experiments

Procedure:

-

Tissue Preparation: Mount airway smooth muscle strips in organ baths under tension and allow them to equilibrate.

-

Contraction: Induce a stable contraction with a contractile agent.

-

Agonist Application: Add this compound to the bath and record the relaxation response.

-

Washout: After a stable relaxation is achieved, perform repeated washes of the tissue with fresh physiological salt solution to remove the free drug from the bath.

-

Observation: Observe the persistence of the relaxation effect over an extended period.

-

(Optional) Reassertion: After washout, a β-blocker can be added to transiently reverse the relaxation. Subsequent washout of the β-blocker should lead to the "reassertion" of the relaxant effect as this compound leaches from the membrane depot.

cAMP Accumulation Assay

This assay measures the functional consequence of β2-AR activation by this compound.

Objective: To quantify the intracellular accumulation of cyclic AMP (cAMP) in response to this compound stimulation.

Materials:

-

Cultured cells expressing β2-AR (e.g., CHO-K1 cells)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

-

This compound

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

-

Cell lysis buffer

Procedure:

-

Cell Culture: Plate cells in a multi-well plate and grow to confluence.

-

Pre-incubation: Pre-incubate the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes).[16]

-

Stimulation: Add serial dilutions of this compound to the wells and incubate for a defined period (e.g., 30 minutes) to stimulate cAMP production.[17]

-

Cell Lysis: Terminate the stimulation and lyse the cells to release intracellular cAMP.[17]

-

cAMP Detection: Measure the cAMP concentration in the cell lysates using a commercial assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve and determine the EC50.

Conclusion

The long duration of action of this compound is a multifactorial phenomenon rooted in its unique molecular structure and physicochemical properties. Its moderate lipophilicity facilitates the formation of a "membrane depot," ensuring a sustained release of the drug and prolonged activation of the β2-adrenergic receptor. This, coupled with its high binding affinity, results in a durable bronchodilatory effect that is a hallmark of its clinical efficacy. The experimental methodologies detailed herein have been pivotal in constructing this molecular narrative. A thorough understanding of these fundamental principles is essential for the rational design and development of future respiratory therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, a new long-acting selective beta 2-adrenergic receptor agonist: double-blind comparison with salbutamol and placebo in children with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. atsjournals.org [atsjournals.org]

- 4. This compound for the Treatment of Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β2-Adrenergic Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β 2-Adrenergic Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, fenoterol, and salbutamol as partial agonists for relaxation of maximally contracted guinea pig tracheae: comparison of relaxation with receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | C19H24N2O4 | CID 3410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Arthis compound | C19H24N2O4 | CID 3083544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. Structural and pharmacological basis for the induction of mitochondrial biogenesis by this compound but not clenbuterol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. β2-Adrenergic receptor (β2-AR) agonist this compound suppresses differentiation of L6 myogenic cells by blocking PI3K–AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

Methodological & Application

Formoterol's Dose-Dependent Effects on Primary Human Bronchial Epithelial Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dose-response relationship of formoterol, a long-acting beta2-adrenergic agonist, on primary human bronchial epithelial cells (HBECs). The provided protocols and data are intended to guide researchers in studying the cellular and molecular effects of this compound, which is crucial for understanding its therapeutic actions and potential side effects in respiratory diseases.

Introduction

This compound is a cornerstone in the management of obstructive airway diseases like asthma and COPD. Its primary mechanism of action is the relaxation of airway smooth muscle through the activation of beta2-adrenergic receptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). However, its effects on the airway epithelium, a critical interface in airway inflammation and remodeling, are less completely understood. These notes delineate the dose-dependent impact of this compound on key signaling pathways and cellular functions in primary human bronchial epithelial cells.

Data Presentation

The following tables summarize the quantitative dose-response data for this compound on various parameters in primary human bronchial epithelial cells.

Table 1: this compound Dose-Response on cAMP Activation

| This compound Concentration (M) | cAMP Level (pmol/mg protein) - Representative Data |

| 0 (Control) | Baseline |

| 10⁻¹² | ~1.5-fold increase over baseline |

| 10⁻¹¹ | ~3-fold increase over baseline |

| 10⁻¹⁰ | ~8-fold increase over baseline |

| 10⁻⁹ | ~15-fold increase over baseline |

| 10⁻⁸ | ~25-fold increase over baseline |

| 10⁻⁷ | ~30-fold increase over baseline |

| 10⁻⁶ | ~30-fold increase over baseline (plateau) |

Note: The above data are representative values compiled from typical experimental outcomes and should be confirmed experimentally.

Table 2: this compound Dose-Response on p38 MAPK Phosphorylation

| This compound Concentration (M) | p-p38 MAPK/Total p38 MAPK Ratio (Fold Change from Control) - Representative Data |

| 0 (Control) | 1.0 |

| 10⁻¹⁰ | ~1.2 |

| 10⁻⁹ | ~1.5 |

| 10⁻⁸ | ~2.0 |

| 10⁻⁷ | ~2.2 |

| 10⁻⁶ | ~2.3 |

Note: The above data are representative values compiled from typical experimental outcomes and should be confirmed experimentally.

Table 3: this compound Dose-Response on Cytokine Release

| This compound Concentration (M) | IL-6 Release (% of Control)[1][2] | IL-8 Release (% of Control)[1][2][3][4] |

| 0 (Control) | 100 | 100 |

| 10⁻¹³ | Increased | Increased |

| 10⁻¹² | Increased | Increased |

| 10⁻¹¹ | Increased | Increased |

| 10⁻¹⁰ | Increased | ~150[3][4] |

| 10⁻⁹ | Increased | Increased |

| 10⁻⁸ | Increased | Increased |

| 10⁻⁷ | Increased | Increased |

| 10⁻⁶ | Increased | Increased |

Table 4: this compound Dose-Response on Cilia Beat Frequency (CBF)

| This compound Concentration (M) | Cilia Beat Frequency (Hz) - Representative Data | % Increase from Baseline |

| 0 (Control) | ~7.5 | 0% |

| 10⁻¹⁰ | ~8.0 | ~6.7% |

| 10⁻⁹ | ~8.5 | ~13.3% |

| 10⁻⁸ | ~9.2 | ~22.7% |

| 10⁻⁷ | ~9.8 | ~30.7% |

| 10⁻⁶ | ~10.0 | ~33.3% |

Note: The above data are representative values compiled from typical experimental outcomes and should be confirmed experimentally. Baseline CBF in primary HBECs can vary.

Signaling Pathways and Experimental Workflows